1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

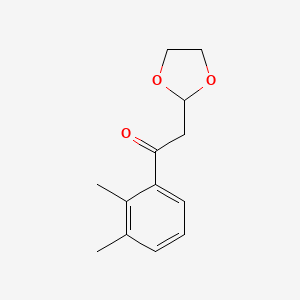

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a ketone derivative featuring a phenyl ring substituted with methyl groups at the 2- and 3-positions and a 1,3-dioxolane-protected acetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where its dioxolane moiety acts as a protective group for the ketone functionality. The steric and electronic effects of the methyl substituents influence its reactivity and physical properties .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-3-5-11(10(9)2)12(14)8-13-15-6-7-16-13/h3-5,13H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSGGZHVUCEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC2OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203321 | |

| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-70-3 | |

| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylbenzene (o-xylene) and 1,3-dioxolane.

Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2,3-dimethylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the corresponding ketone.

Formation of Dioxolane Ring: The ketone is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the dioxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

Fragrance Industry

One of the primary applications of this compound is in the fragrance industry. The compound exhibits pleasant olfactory properties that make it suitable for use in perfumes and scented products. Its unique structure allows it to blend well with other fragrance ingredients, enhancing the overall scent profile.

A. Drug Development

Research indicates that compounds with dioxolane structures often exhibit biological activity, making them potential candidates for drug development. The dioxolane moiety can enhance the metabolic stability and bioavailability of drugs. For instance, derivatives of dioxolane have been studied for their effects on various biological targets, including enzymes and receptors involved in disease pathways.

B. Case Studies

- Anti-Cancer Activity : A study investigated the anti-cancer properties of dioxolane derivatives, demonstrating that modifications to the dioxolane ring could lead to enhanced cytotoxicity against cancer cell lines.

- Heme Oxygenase Inhibition : Research has shown that similar compounds can inhibit heme oxygenases, which are involved in oxidative stress and inflammation pathways. This suggests that this compound may also have therapeutic potential in conditions related to oxidative stress.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. For instance:

- Polymers : Dioxolane-based compounds can be used as monomers in polymer chemistry to create materials with specific properties such as flexibility and durability.

- Coatings : Due to its chemical stability and resistance to degradation, it can be incorporated into coatings that require longevity and resistance to environmental factors.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference compound in various chromatographic techniques due to its well-defined chemical properties.

Comparative Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Fragrance Industry | Used as a fragrance ingredient due to pleasant olfactory properties | Incorporated into perfumes |

| Pharmaceutical | Potential drug candidate with biological activity | Anti-cancer studies |

| Material Science | Used in polymer synthesis and coatings | Advanced materials development |

| Analytical Chemistry | Serves as a reference standard in chromatography | Used in method validation |

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1263365-90-7)

- Structural Difference : Methyl groups at the 2- and 6-positions instead of 2- and 3-positions.

- Impact: The para-substitution pattern reduces steric hindrance compared to the ortho-substituted target compound. This may enhance solubility in nonpolar solvents and alter crystalline packing, as evidenced by its discontinued commercial availability as a solid .

1-[2,3-Dichloro-4-(2-[1,3]dioxolan-2-yl-ethoxy)phenyl]ethanone (7a)

- Structural Difference : Chloro substituents at the 2- and 3-positions and an ethoxy-linked dioxolane.

- The ethoxy-dioxolane chain introduces flexibility, which may affect bioavailability in medicinal applications .

Functional Group Variations

1-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)-ethanone

- Structural Difference : Methoxy group at the para position instead of methyl groups.

- Impact : The electron-donating methoxy group stabilizes the aromatic ring via resonance, increasing the compound’s stability under acidic conditions. This contrasts with the target compound’s methyl groups, which donate electrons inductively but lack resonance effects .

1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS: 103867-87-4)

- Structural Difference : Hydroxyl group at the 2-position and a methyl-substituted dioxolane.

- Impact: The hydroxyl group introduces hydrogen bonding capacity, significantly enhancing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic methyl-substituted target compound. This makes it suitable for applications requiring aqueous compatibility .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | 248.29 | Not reported | Methyl, dioxolane |

| 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | 248.29 | Not reported | Methyl, dioxolane |

| 7a (2,3-Dichloro-dioxolane-ethoxy) | 317.19 | Not reported | Chloro, ethoxy-dioxolane |

| 1-[2-Hydroxy-3-(2-methyl-dioxolane)phenyl]ethanone | 222.24 | 78–80 | Hydroxyl, methyl-dioxolane |

Biological Activity

1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various applications.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and ability to interact with biological targets. The presence of the dimethyl-substituted phenyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The dioxolane moiety may play a critical role in modulating cell signaling pathways associated with cancer progression.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly significant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Receptors : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain .

- Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of inflammatory mediators or microbial survival pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate investigated the antimicrobial properties of dioxolane derivatives. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested for its effects on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound . This suggests its potential utility in cancer therapeutics.

Case Study 3: Anti-inflammatory Action

A recent study evaluated the anti-inflammatory effects of compounds containing dioxolane rings. The findings revealed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to animal models of induced inflammation . This positions the compound as a candidate for further development in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.